molecular formula C16H19N3S B11368437 2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11368437
M. Wt: 285.4 g/mol
InChI Key: XQERQZGLNXIBDB-UHFFFAOYSA-N
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Description

2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the intermediate, which then undergoes cyclization to yield the desired imidazo[2,1-b][1,3,4]thiadiazole .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-5-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
  • 2-Butyl-5-methyl-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 2-Butyl-5-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-Butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl and methyl groups, along with the 4-methylphenyl substituent, can affect its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

IUPAC Name

2-butyl-5-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N3S/c1-4-5-6-14-18-19-12(3)15(17-16(19)20-14)13-9-7-11(2)8-10-13/h7-10H,4-6H2,1-3H3

InChI Key

XQERQZGLNXIBDB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=C(N=C2S1)C3=CC=C(C=C3)C)C

Origin of Product

United States

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